cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol
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Overview
Description
cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol is a complex organic compound with the molecular formula C21H29N3O4 It is characterized by the presence of an adamantane core, a piperazine ring, and a methoxy-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol typically involves a multi-step process. One common method starts with 2-nitro-5-fluoroanisole as the starting material. This compound undergoes a three-step nucleophilic substitution reaction to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the adamantane core provides stability and enhances binding affinity. The methoxy-nitrophenyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
trans-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol: Similar structure but different stereochemistry.
4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantane: Lacks the hydroxyl group on the adamantane core.
Uniqueness
cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the hydroxyl group on the adamantane core also adds to its distinct properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[4-(3-methoxy-4-nitrophenyl)piperazin-1-yl]adamantan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-28-19-10-17(2-3-18(19)24(26)27)22-4-6-23(7-5-22)20-15-8-14-9-16(20)13-21(25,11-14)12-15/h2-3,10,14-16,20,25H,4-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHGWGVUKXWEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)C3C4CC5CC3CC(C5)(C4)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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